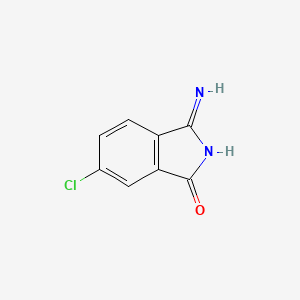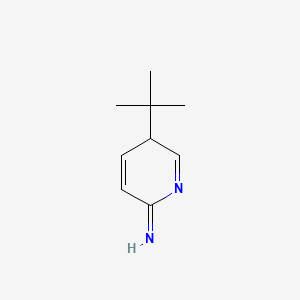
1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 230.24 g/mol . This compound is also known by its IUPAC name, 1-(tert-butoxycarbonyl)-3-methoxyazetidine-3-carboxylate . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine with tert-butyl chloroformate and methanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target molecule. This interaction is often mediated through the formation of covalent or non-covalent bonds, leading to changes in the conformation and function of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Azetidinedicarboxylic acid, 3-amino-, 1-(1,1-dimethylethyl) ester
- 1,3-Azetidinedicarboxylic acid, 3-(aminomethyl)-, 1-(1,1-dimethylethyl) ester
- 1,3-Azetidinedicarboxylic acid, 3-hydrazide-, 1-(1,1-dimethylethyl) ester
Uniqueness
1,3-Azetidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the tert-butyl ester moiety enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16NO5- |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(6-11,15-4)7(12)13/h5-6H2,1-4H3,(H,12,13)/p-1 |
Clé InChI |
RDCWOPRWTAQCRG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)

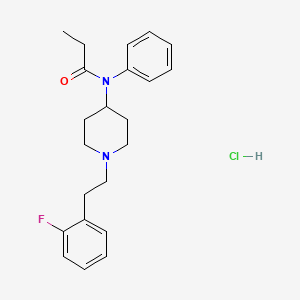
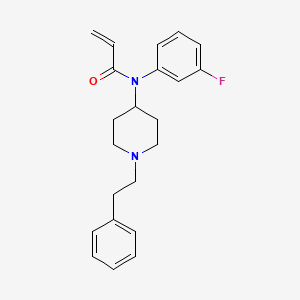
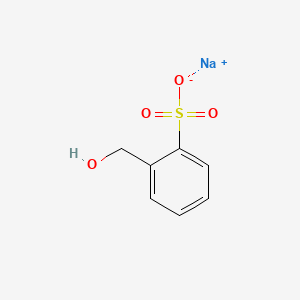
![4-[(piperazin-1-yl)carbonyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B12355290.png)

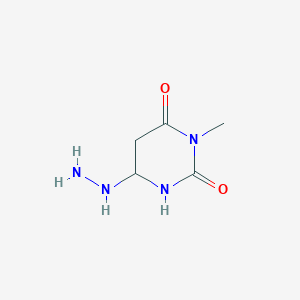
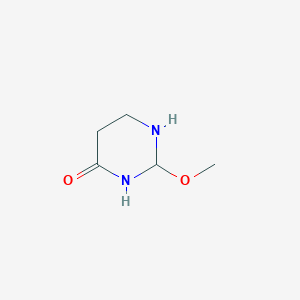
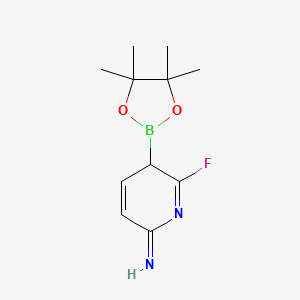
![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
